REACTION_SMILES
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[CH2:1]=[C:2]1[c:3]2[c:4]([cH:14][cH:15][cH:16][cH:17]2)[C:5](=[O:13])[CH2:6][c:7]2[c:8]1[cH:9][cH:10][cH:11][cH:12]2.[CH3:22][C:23](=[O:24])[O-:25].[CH3:26][OH:27].[ClH:18].[NH2:19][OH:20].[Na+:21]>>[CH2:1]=[C:2]1[c:3]2[c:4]([cH:14][cH:15][cH:16][cH:17]2)[C:5](=[N:19][OH:20])[CH2:6][c:7]2[c:8]1[cH:9][cH:10][cH:11][cH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1c2ccccc2CC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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C=C1c2ccccc2CC(=NO)c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |